2-(Methylamino)cyclohexanone hydrochloride

説明

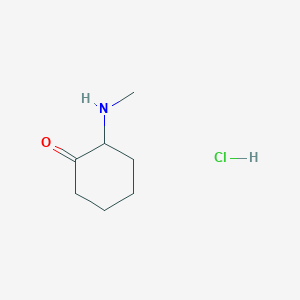

2-(Methylamino)cyclohexanone hydrochloride is a compound with the linear formula C14H20ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as ketamine, a phencyclidine derivative, and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .

Synthesis Analysis

Ketamine is synthesized in a process involving several steps. The cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Molecular Structure Analysis

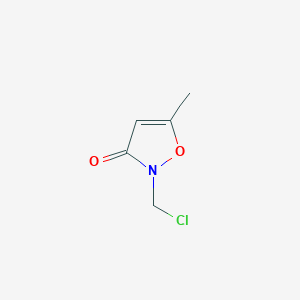

The molecular structure of 2-(Methylamino)cyclohexanone hydrochloride consists of a cyclohexamine unit with an aryl moiety, typically a phenyl ring, attached to the same atom to which the amine group is linked . The molecular weight of the compound is 127.18 g/mol .Chemical Reactions Analysis

Ketamine undergoes hepatic biotransformation through the cytochrome P450, especially involving the isoenzymes 3A4 and 2B6 . It is first N-demethylated to active metabolite norketamine . Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)cyclohexanone hydrochloride include a molecular weight of 127.18 g/mol . It is a lipid-soluble molecule with a dissociation constant near to physiologic pH .科学的研究の応用

Anesthetic Applications in Veterinary Medicine

Ketamine, chemically known as 2-(Methylamino)cyclohexanone hydrochloride, has been widely studied for its anesthetic properties in veterinary medicine. Shucard, Andrew, and Beauford (1975) explored its use in guinea pigs, finding it effective for producing surgical anesthesia when combined with Acepromazine Maleate (Shucard, Andrew, & Beauford, 1975). Similarly, Jawaleicar, Jawalekar, and Mathur (1972) investigated the effects of Ketamine on isolated murine myometrial activity, highlighting its unique anesthetic characteristics (Jawaleicar, Jawalekar, & Mathur, 1972).

Synthesis and Chemical Analysis

Research has also focused on the synthesis and chemical analysis of Ketamine. Blackburn and Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride, providing insights into its chemical structure (Blackburn & Ober, 1967). In 2008, Hakey, Ouellette, Zubieta, and Korter detailed the crystal structure of the compound, offering a deeper understanding of its molecular configuration (Hakey, Ouellette, Zubieta, & Korter, 2008).

Potential Therapeutic Applications

Several studies have explored potential therapeutic applications beyond anesthesia. For instance, research by Dimmock, Sidhu, Quail, Jia, Duffy, Reid, Kirkpatrick, Zhu, and Fletcher (1992) examined the synthesis and cytotoxic evaluation of Ketamine analogs, demonstrating their potential in cancer therapy (Dimmock et al., 1992). Similarly, Rakesh P. N. Roshan (2018) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities, highlighting its potential in addressing infectious diseases (Roshan, 2018).

Safety And Hazards

The safety data sheet for 2-(Methylamino)cyclohexanone hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

特性

IUPAC Name |

2-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOXXOULSAUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)cyclohexanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)